molecular formula C24H22FN3O4S B2384567 Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 701226-67-7

Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B2384567
M. Wt: 467.52
InChI Key: PPYMYTVFCVDCHN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, agriculture, or materials science.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Electrochemical Behavior and Synthetic Applications

Research on similar compounds, such as unsymmetrical dihydropyridines, has shown significant electrochemical behaviors and synthetic versatility. For instance, studies on the electrochemical behavior of dihydropyridine derivatives in protic mediums have elucidated pathways to novel organic transformations, leading to amino-benzonaphtyridine derivatives through reduction processes (David et al., 1995). These findings underscore the potential of dihydropyridine compounds in organic synthesis, especially in constructing complex heterocyclic structures.

Structural and Theoretical Studies

Methoxy substituted dihydropyridines have been the subject of combined experimental and theoretical studies, revealing insights into their structural dynamics and electronic properties (Mirković et al., 2014). These studies, including X-ray crystallography and quantum chemical calculations, offer a foundation for understanding the reactivity and stability of related compounds, which could be crucial for designing new materials or drugs.

Potential for Kinetic Resolution and Enantioselective Synthesis

The kinetic resolution of dihydropyridine derivatives to achieve enantiomeric excess has been explored, indicating the applicability of these compounds in enantioselective synthesis (Andzans et al., 2013). Such processes are vital in the pharmaceutical industry, where the production of enantiomerically pure substances can lead to drugs with improved efficacy and reduced side effects.

Antifolate and Cytotoxic Properties

Research into the antifolate properties of pyrimidine derivatives highlights the potential for dihydropyridine-related compounds in cancer therapy (Degraw et al., 1992). These studies suggest that modifications to the dihydropyridine core can lead to significant biological activity, offering a pathway to the development of new anticancer agents.

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This could involve looking at potential future applications of the compound, areas where further research is needed, or ways in which the synthesis of the compound could be improved.


Please note that this is a general guide and the specifics could vary depending on the particular compound and the context in which it is being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. You could also consider reaching out to a chemistry professor or a professional chemist for guidance.


properties

IUPAC Name

methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-14-21(24(30)32-3)22(17-6-4-5-7-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-8-10-16(31-2)11-9-15/h4-11,22,27H,13H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMYTVFCVDCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

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